Cas no 1936150-27-4 (bicyclo2.2.0hexan-2-amine)

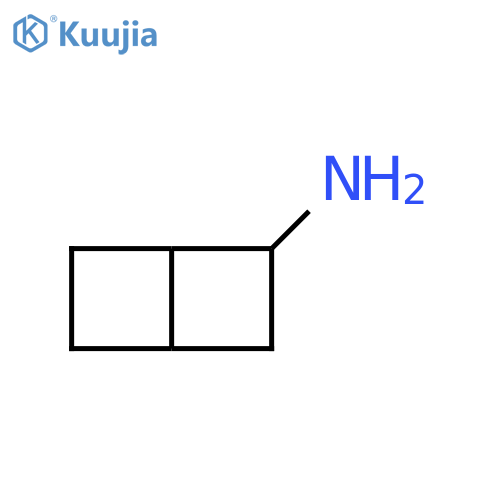

bicyclo2.2.0hexan-2-amine structure

商品名:bicyclo2.2.0hexan-2-amine

CAS番号:1936150-27-4

MF:C6H11N

メガワット:97.1582415103912

MDL:MFCD32219925

CID:5247660

PubChem ID:70058232

bicyclo2.2.0hexan-2-amine 化学的及び物理的性質

名前と識別子

-

- Bicyclo[2.2.0]hexan-2-amine

- bicyclo2.2.0hexan-2-amine

-

- MDL: MFCD32219925

- インチ: 1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2

- InChIKey: GXYVVNBJMUBALU-UHFFFAOYSA-N

- ほほえんだ: C12C(CC1)CC2N

bicyclo2.2.0hexan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257753-10.0g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 10.0g |

$13032.0 | 2024-06-18 | |

| Enamine | EN300-257753-2.5g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 2.5g |

$5940.0 | 2024-06-18 | |

| Enamine | EN300-257753-0.25g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 0.25g |

$2789.0 | 2024-06-18 | |

| Enamine | EN300-257753-1.0g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 1.0g |

$3031.0 | 2024-06-18 | |

| Enamine | EN300-257753-5.0g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 5.0g |

$8790.0 | 2024-06-18 | |

| Enamine | EN300-257753-10g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 10g |

$13032.0 | 2023-09-14 | ||

| Enamine | EN300-257753-0.5g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 0.5g |

$2910.0 | 2024-06-18 | |

| Enamine | EN300-257753-0.05g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 0.05g |

$2545.0 | 2024-06-18 | |

| Enamine | EN300-257753-0.1g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 95% | 0.1g |

$2668.0 | 2024-06-18 | |

| Enamine | EN300-257753-5g |

bicyclo[2.2.0]hexan-2-amine |

1936150-27-4 | 5g |

$8790.0 | 2023-09-14 |

bicyclo2.2.0hexan-2-amine 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1936150-27-4 (bicyclo2.2.0hexan-2-amine) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量